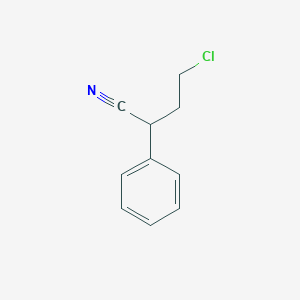
1-Cyclohexyl-2-(pyridin-2-yl)ethanon
Übersicht
Beschreibung
1-Cyclohexyl-2-(pyridin-2-yl)ethanone is a type of organic compound, specifically a ketone, with a molecular formula of C12H15NO. It is a colorless liquid at room temperature and pressure, with a faint odor. 1-Cyclohexyl-2-(pyridin-2-yl)ethanone is a versatile compound with a variety of applications in the fields of organic synthesis, pharmaceuticals, and chemical research.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
“1-Cyclohexyl-2-(pyridin-2-yl)ethanon” ist eine Verbindung, die in der pharmazeutischen Industrie eingesetzt wurde . Die Derivate dieser Verbindung zeigen eine breite Palette biologischer Aktivitäten wie antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antikrebsmittel
Diese Verbindung wurde als Ausgangsmaterial zur Herstellung potenzieller Antikrebsmittel verwendet . Die spezifischen Mechanismen und die Wirksamkeit dieser Mittel können variieren, aber sie wirken im Allgemeinen, indem sie das Wachstum und die Proliferation von Krebszellen stören.
Antimikrobielle Eigenschaften
Komplexe, die von “this compound” abgeleitet sind, haben antimikrobielle Eigenschaften gezeigt . Diese Komplexe könnten potenziell zur Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden.
Katalysatoren
“this compound” wurde bei der Synthese von Katalysatoren eingesetzt . Katalysatoren sind Stoffe, die die Geschwindigkeit chemischer Reaktionen erhöhen, ohne selbst in der Reaktion verbraucht zu werden.
Wasseraufbereitung
Aus dieser Verbindung abgeleitete Materialien wurden zur Wasseraufbereitung eingesetzt . Diese Materialien können dazu beitragen, Verunreinigungen und Schadstoffe aus dem Wasser zu entfernen, wodurch es sicherer für den Konsum und die Verwendung wird.
Magnetische Eigenschaften
Einige Moleküle, die diese Verbindung besitzen, haben magnetische Eigenschaften gezeigt . Diese Moleküle könnten potenziell in verschiedenen Anwendungen eingesetzt werden, z. B. bei der Datenspeicherung und der Magnetresonanztomographie (MRT).
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHXHZSLOAQJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476430 | |
| Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92039-96-8 | |
| Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)
![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)
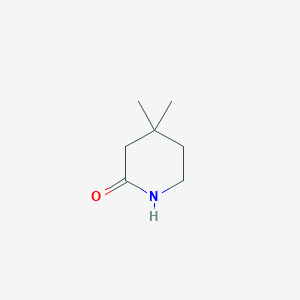

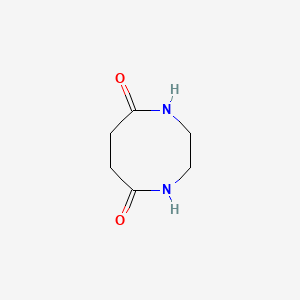

![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)


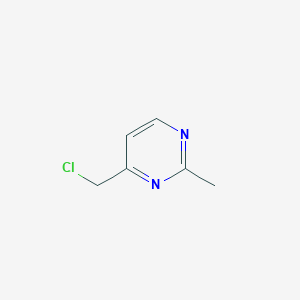
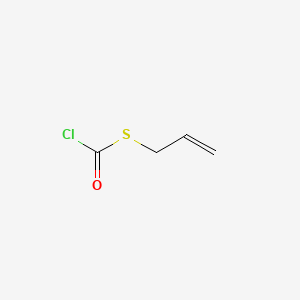
![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)
